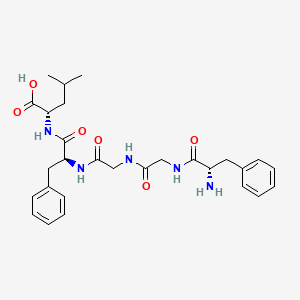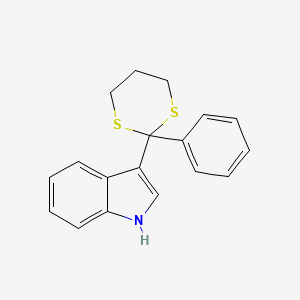
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole is an organic compound that features a unique structure combining an indole ring with a dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole typically involves the reaction of 2-phenyl-1,3-dithiane with an indole derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dithiane ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified dithiane derivatives.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiane moiety can act as a protecting group or a reactive intermediate in various chemical reactions, influencing the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dithiane: A simpler compound with similar dithiane functionality.
Tert-butyldimethyl(2-phenyl-1,3-dithian-2-yl)silane: Contains a similar dithiane moiety but with additional silicon-based groups.
Uniqueness
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole is unique due to the combination of the indole ring and the dithiane moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
57621-00-8 |
|---|---|
Formule moléculaire |
C18H17NS2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
3-(2-phenyl-1,3-dithian-2-yl)-1H-indole |
InChI |
InChI=1S/C18H17NS2/c1-2-7-14(8-3-1)18(20-11-6-12-21-18)16-13-19-17-10-5-4-9-15(16)17/h1-5,7-10,13,19H,6,11-12H2 |
Clé InChI |
JIXINWOSAJVXJU-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)

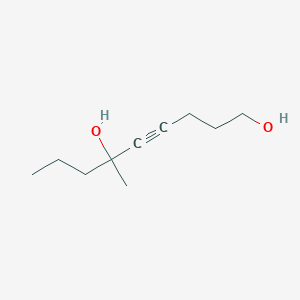

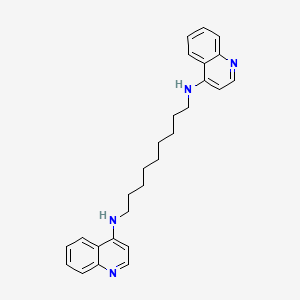


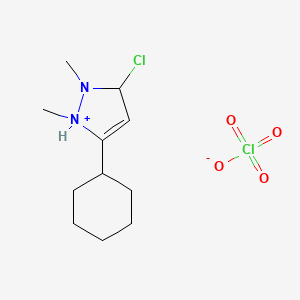
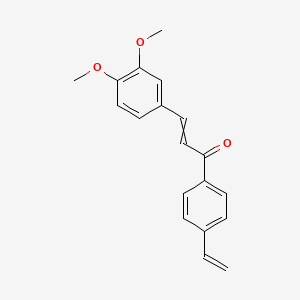

![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
